BenchChemオンラインストアへようこそ!

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Anticancer Research Cytotoxicity Hepatocellular Carcinoma

This monocyclic piperazin-2-one has a unique geminal OH/CF3 pair, absent in bicyclic analogs. Among the piperazin-2-one library, only this compound and TADDOL-phosphonate 4e showed sub-TD50 activity across 7 cancer lines (HCC, medulloblastoma, glioblastoma) at 50 µM. Low MW (184.12), fragment-like; H-bonding (NH, OH, C=O) and CF3 contacts. Diversifiable at N1/N4; synthesized quantitatively from ethylenediamine and CF3-ketoester. Ideal for dose-response and SAR optimization.

Molecular Formula C5H7F3N2O2
Molecular Weight 184.12 g/mol
CAS No. 89972-18-9
Cat. No. B3058539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-(trifluoromethyl)piperazin-2-one
CAS89972-18-9
Molecular FormulaC5H7F3N2O2
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1CNC(C(=O)N1)(C(F)(F)F)O
InChIInChI=1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11)
InChIKeyQCMGTMICABTCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS 89972-18-9): A Fluorinated Piperazinone Scaffold for Anticancer Research


3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (CAS 89972-18-9) is a low-molecular-weight (184.12 g/mol) fluorinated heterocyclic compound featuring a monocyclic piperazin-2-one core with a geminal hydroxyl and trifluoromethyl group at the 3-position . This scaffold is synthetically accessed via reactions of ketoesters with ethylenediamine, where the highly electrophilic –CF3 moiety drives the formation of the hydrate form of the imine in quantitative yield . The compound has been investigated as a cytotoxic agent in a panel of cancer cell lines, including hepatocellular carcinoma (HUH7, AKH12), medulloblastoma (DAOY, UW228-2, D425, D283), and glioblastoma (U251), with human umbilical vein endothelial cells (HUVECs) used as a non-malignant control . Its primary differentiation arises from the unique combination of a monocyclic piperazinone scaffold with a 3-hydroxy-3-trifluoromethyl pharmacophore, which contrasts with the bicyclic imine- and phosphonate-based analogs evaluated alongside it .

Why 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one Cannot Be Replaced by Other Piperazinone Analogs


Substituting 3-hydroxy-3-(trifluoromethyl)piperazin-2-one with other piperazinone derivatives is not straightforward because the compound's monocyclic scaffold bearing both a hydroxyl and a trifluoromethyl group at the same carbon creates a unique pharmacophoric pattern absent in its bicyclic or phosphonate-containing analogs . In the 2021 Iwanejko et al. study, most piperazin-2-one-derived compounds—including enantiopure bicyclic imines (1, 1', 1'') and aminophosphonates (4a–4d, 5a–5b)—exhibited a negligible effect on cell viability across seven cancer cell lines . Only two compounds showed a significant effect: the target compound 6 and the TADDOL-derived phosphonate 4e. The target compound's activity is attributed to multiple hydrogen-bonding interactions (via NH, OH, and C=O groups) combined with the well-recognized CF3 pharmacophore, a confluence of properties not replicated by non-fluorinated or bicyclic analogs . This specific structural combination cannot be assumed for any generic piperazinone.

Head-to-Head Cytotoxic Evidence: 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one vs. In-Class Comparators


Cytotoxicity in Hepatocellular Carcinoma: 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one vs. TADDOL-Derived Phosphonate 4e

In a direct head-to-head comparison within the same study, 3-hydroxy-3-(trifluoromethyl)piperazin-2-one (compound 6) and the TADDOL-derived phosphonate 4e were the only two compounds (out of more than 10 tested) to reduce cell viability below the TD50 threshold at a 50 µM concentration in both HUH7 and AKH12 hepatocellular carcinoma cell lines after 24 hours . All other tested piperazin-2-one derivatives—including enantiopure bicyclic imines 1, 1', 1'' , aminophosphonates 4a–4d , and phosphonic acids 5a–5b —showed negligible activity. The target compound achieved >50% cell viability reduction across all four medulloblastoma cell lines (DAOY, UW228-2, D425, D283) and the U251 glioblastoma line at the same 50 µM concentration .

Anticancer Research Cytotoxicity Hepatocellular Carcinoma Piperazinone Scaffolds

Structural Differentiation: Monocyclic Piperazinone vs. Bicyclic Imine Scaffold Selectivity Profile

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (compound 6) is the only monocyclic piperazinone evaluated in the Iwanejko et al. study; all other active and inactive compounds bear a rigid bicyclic skeleton derived from trans-1,2-diaminocyclohexane . This structural distinction is mechanistically relevant because the monocyclic scaffold provides different conformational flexibility and hydrogen-bonding geometry compared to the constrained bicyclic framework . Despite comparable overall activity to the bicyclic compound 4e, compound 6's monocyclic architecture offers distinct synthetic derivatization opportunities at the N1 and N4 positions that are not available on the bicyclic scaffold, enabling divergent lead optimization strategies .

Scaffold Comparison Structure-Activity Relationship Cancer Cell Line Panel Selectivity Profiling

Synthetic Accessibility: One-Pot Cascade Assembly of 3-Trifluoromethyl Piperazin-2-ones

The 2013 Rulev et al. study established a facile one-pot synthesis of 3-trifluoromethylated piperazin-2-ones via treatment of trifluoromethyl 2-bromo enones with N,N'-disubstituted ethylenediamines in trifluoroethanol, with the unique influence of the trifluoromethyl group on the reaction pathway explicitly demonstrated . The target compound itself was prepared by Iwanejko et al. through reaction of ethylenediamine with the appropriate ketoester, with the CF3 moiety's high electrophilicity driving quantitative formation of the hydrate imine form—a reactivity profile distinct from non-fluorinated ketoester substrates which yielded complex product mixtures .

Synthetic Methodology One-Pot Synthesis Trifluoromethyl Heterocycles Process Chemistry

Physicochemical Properties: Lipophilicity and Hydrogen-Bonding Capacity vs. Non-Fluorinated and Bicyclic Analogs

The presence of the trifluoromethyl group significantly modulates the physicochemical profile of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one relative to non-fluorinated piperazinone analogs. The CF3 group enhances lipophilicity and metabolic stability, while the combination of NH, OH, and C=O functional groups provides three hydrogen-bond donor sites and multiple acceptor sites, enabling diverse intermolecular interactions with biological targets . In the Iwanejko et al. study, the authors noted that while NH, OH, and C=O fragments offer numerous possibilities for interactions via hydrogen bonds, the CF3 substituent is a well-recognized pharmacophore that further contributes to the compound's biological profile—a dual advantage not present in non-fluorinated monocyclic piperazinones . Predicted properties include a pKa of 10.23 ± 0.20 and a density of 1.490 ± 0.06 g/cm³ .

Physicochemical Profiling Drug-Likeness CF3 Pharmacophore Hydrogen Bond Donor/Acceptor

Recommended Procurement and Research Application Scenarios for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one


Anticancer Lead Identification: Screening Against Hepatocellular Carcinoma and Medulloblastoma

Procure this compound as one of only two confirmed active members of the piperazin-2-one library for follow-up dose-response studies in HCC (HUH7, AKH12) and medulloblastoma (DAOY, UW228-2, D425, D283) cell lines. The compound reduced cell viability below TD50 at 50 µM across all tested cancer lines, matching the activity of the more structurally complex TADDOL-derived phosphonate 4e . Use as a starting point for medicinal chemistry optimization aimed at improving the cancer cell selectivity that was lacking in the initial study, where toxicity to HUVEC non-malignant cells was comparable .

Scaffold-Hopping and Fragment-Based Drug Discovery Programs

Deploy this low-molecular-weight (184.12 g/mol) monocyclic piperazinone as a fragment or scaffold-hopping starting point for targets where hydrogen-bonding interactions (via NH, OH, C=O) and CF3-mediated hydrophobic contacts are desired . The monocyclic architecture provides accessible diversification at N1 and N4 positions that is unavailable in bicyclic piperazinone analogs . Its quantitative synthetic yield from ethylenediamine and CF3-ketoester precursors ensures reliable supply and reproducible purity for fragment library construction .

Synthetic Methodology Development: CF3-Directed Heterocycle Assembly

Use this compound as a model substrate or product standard in developing new synthetic methodologies for trifluoromethylated N-heterocycles. The 2013 Rulev et al. one-pot cascade assembly and the Iwanejko et al. quantitative hydrate formation demonstrate that the CF3 group uniquely controls reaction chemoselectivity, producing a single product where non-fluorinated analogs generate complex mixtures . This makes the compound an ideal benchmark for evaluating new fluorinated heterocycle synthetic routes.

Physicochemical Reference Standard for Fluorinated Piperazinone Libraries

Employ this well-characterized compound (melting point 124–126 °C, predicted pKa 10.23, density 1.490 g/cm³) as a reference standard for the analytical characterization of novel fluorinated piperazinone derivatives. Its commercial availability through major suppliers (Sigma-Aldrich, Enamine) at 95% purity and its defined spectroscopic profile (NMR data available via SpectraBase) make it suitable as a calibration standard for HPLC, LC-MS, and NMR-based quality control of compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.